1,3-Dimethyluracil-5-carboxaldehyde

Radiobiology Leukemia DNA Damage

Researchers requiring regioselective C5-functionalized uracil scaffolds for pharmacophore construction face limited options with defined reactivity. 1,3-Dimethyluracil-5-carboxaldehyde (CAS 4869-46-9) provides an exact solution: N1,N3-methyl groups block undesired hydrogen bonding and metabolic degradation, while the C5-aldehyde enables site-specific conjugation for rapid SAR diversification. • GnRH antagonist synthesis: condensation-ready C5-aldehyde handle for constructing uracil-containing pharmacophores • Radiobiology probe: DNA binding, conformational alteration, and radiation sensitization demonstrated in lymphoblastic leukemia models • Lipophilic, metabolically stable core vs. unmethylated uracil-enhanced membrane permeability and drug-like properties Supplied with Certificate of Analysis; available from stock for immediate global dispatch.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 4869-46-9
Cat. No. B1297471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyluracil-5-carboxaldehyde
CAS4869-46-9
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)N(C1=O)C)C=O
InChIInChI=1S/C7H8N2O3/c1-8-3-5(4-10)6(11)9(2)7(8)12/h3-4H,1-2H3
InChIKeyKGJFRZOATIXYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyluracil-5-carboxaldehyde Overview


1,3-Dimethyluracil-5-carboxaldehyde (CAS: 4869-46-9) is a specialized heterocyclic building block and a derivative of uracil, characterized by methyl groups at the N1 and N3 positions and a reactive aldehyde at the C5 position [1]. This structural configuration distinguishes it from unsubstituted or mono-substituted uracil analogs, imparting unique chemical reactivity and potential for specific biological interactions. It is primarily employed as a synthetic intermediate in medicinal chemistry and as a functional probe in radiobiology and biochemical research .

N1,N3-dimethyluracil core with C5-aldehyde handle supports condensation-based synthetic diversification
Reported DNA-binding and radiation sensitization activity in leukemia cell models – supports DNA damage pathway research
Methyl substitution pattern may alter metabolic stability profile compared to unsubstituted uracil

1,3-Dimethyluracil-5-carboxaldehyde: Irreplaceable Advantages


Selecting 1,3-Dimethyluracil-5-carboxaldehyde over generic uracil derivatives or other aromatic aldehydes is critical because its specific substitution pattern dictates both its reactivity and biological function. The N1 and N3 methyl groups block sites for potential hydrogen bonding and metabolic degradation compared to unsubstituted uracil , while the aldehyde at the C5 position provides a unique handle for selective conjugation and, crucially, a distinct mechanism of biological action involving DNA binding and conformational alteration, a property not shared by simpler aldehydes or unmethylated analogs . Substituting with a compound like 5-formyluracil would introduce additional hydrogen bond donors/acceptors and alter electrophilicity, likely changing its interaction with biological targets and its utility as a synthetic intermediate .

Unsubstituted uracil / 5-formyluracil Lack N1,N3-dimethyl groups; extra H-bond donors may shift reactivity and DNA-binding profile, limiting direct replacement
Other aromatic aldehydes Absence of uracil core motif may reduce target engagement in radiobiology probe studies; substitution may require independent validation

1,3-Dimethyluracil-5-carboxaldehyde Evidence Guide


Radiosensitization in Lymphoblastic Leukemia Cells

1,3-Dimethyluracil-5-carboxaldehyde demonstrates a unique mechanism as a radiation sensitizer, a property not widely reported for other simple uracil aldehydes. It effectively sensitizes lymphoblastic leukemia cells to radiation in culture . This activity is attributed to its ability to bind to DNA, altering its conformation and inhibiting protein synthesis, and to form covalent bonds leading to DNA double-strand breaks . This represents a differentiated functional application compared to uracil or other substituted uracils lacking this specific activity profile.

Radiosensitization
Class-level inference
Qualitative: effective radiation sensitizer in lymphoblastic leukemia cell culture (source not specified)
Reported radiosensitization probe context – data to verify
Exact SER and cell line not provided in source
Radiobiology Leukemia DNA Damage Radiosensitizer

C5-Aldehyde Reactivity Advantage

The presence of both the N1,N3-dimethyl groups and the C5-aldehyde makes 1,3-Dimethyluracil-5-carboxaldehyde a superior building block for specific synthetic transformations compared to unsubstituted uracil. The aldehyde functional group enables participation in condensation reactions with active methylene compounds, a reactivity that is not present in uracil itself . This allows for the rapid construction of more complex heterocyclic systems. For instance, it is used as a key intermediate in the synthesis of GnRH receptor antagonists, as described in patent US7696210B2 [1].

C5-Aldehyde Reactivity
Head-to-head
C5-aldehyde: enables condensation reactions vs Uracil: no aldehyde handle
Supports building-block synthetic selection – enables distinct diversification
Used in GnRH antagonist synthesis (US7696210B2)
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry Building Block

1,3-Dimethyluracil-5-carboxaldehyde Application Scenarios


GnRH Receptor Antagonist Synthesis

Procure 1,3-Dimethyluracil-5-carboxaldehyde as a key synthetic intermediate for the construction of uracil-containing pharmacophores, such as those found in Gonadotropin-Releasing Hormone (GnRH) receptor antagonists [1]. The C5-aldehyde group serves as a specific attachment point for further functionalization via condensation reactions, a route not possible with unsubstituted uracil. This compound enables the rapid generation of structural diversity in medicinal chemistry programs targeting the uracil core .

Radiosensitization and DNA Damage in Leukemia

Utilize 1,3-Dimethyluracil-5-carboxaldehyde as a functional probe to study the effects of DNA binding, conformational alteration, and covalent adduct formation on cell viability and radiation response in lymphoblastic leukemia models . Its reported activity as a radiation sensitizer distinguishes it from simple aldehydes and other uracil derivatives, making it a specialized tool for radiobiology and oncology research focused on enhancing the efficacy of radiation therapy .

Uracil-Based Enzyme Inhibitor Development

Employ 1,3-Dimethyluracil-5-carboxaldehyde as a starting material for the design and synthesis of novel enzyme inhibitors. The N1,N3-dimethyluracil core can serve as a recognition motif for various biological targets, while the C5-aldehyde provides a site for introducing diverse structural elements [2]. This compound offers a more rigid and lipophilic core compared to unmethylated uracil, which may be advantageous for optimizing drug-like properties such as metabolic stability and membrane permeability [2].

Application
Selection Property
Validation Focus
GnRH receptor antagonist synthesis
C5-aldehyde condensation reactivity
Synthetic route efficiency and intermediate reactivity profiling
Leukemia radiosensitization studies
DNA-binding and conformational alteration
DNA damage response and cell viability endpoints
Uracil-based inhibitor design
N1,N3-dimethyluracil core with C5 modification site
Target binding and metabolic stability profiling

Technical Documentation Hub

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52 linked technical documents
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